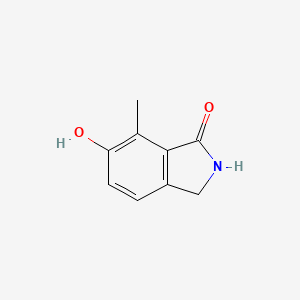

6-hydroxy-7-methylisoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-7-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-5-7(11)3-2-6-4-10-9(12)8(5)6/h2-3,11H,4H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYHFZSFHVSUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)NC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 6-hydroxy-7-methylisoindolin-1-one (CAS 1379312-09-0): Synthesis, Characterization, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-hydroxy-7-methylisoindolin-1-one, a substituted isoindolinone of interest for chemical and pharmaceutical research. Given the limited specific literature on this compound, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis, analysis, and potential application.

Introduction: The Isoindolinone Scaffold

The isoindolinone core is a privileged heterocyclic motif integral to numerous natural products and synthetic compounds with significant biological activity.[1] This structural framework, consisting of a fused benzene and γ-lactam ring, serves as a versatile scaffold in medicinal chemistry. Isoindolinone derivatives have demonstrated a wide array of pharmacological effects, including anti-tumor, anti-inflammatory, and neuroprotective activities.[1] Their prevalence in bioactive molecules underscores the value of exploring novel derivatives like 6-hydroxy-7-methylisoindolin-1-one for potential therapeutic applications.

Compound Profile: 6-hydroxy-7-methylisoindolin-1-one

This section details the fundamental properties of the target compound based on data from chemical suppliers.[2][3]

| Property | Value | Source |

| CAS Number | 1379312-09-0 | [2] |

| Molecular Formula | C₉H₉NO₂ | [2][3] |

| Molecular Weight | 163.17 g/mol | [3] |

| IUPAC Name | 6-hydroxy-7-methylisoindolin-1-one | [2] |

| SMILES | O=C1NCC2=C1C=C(O)C(C)=C2 | Inferred |

| Storage | Inert atmosphere, 2-8°C | [3] |

Proposed Synthesis and Purification

As no specific synthesis for 6-hydroxy-7-methylisoindolin-1-one is published, a robust and logical synthetic route is proposed based on well-established methodologies for analogous structures. The selected strategy involves a key reductive amidation and intramolecular cyclization of a functionalized 2-carboxybenzaldehyde derivative, a method known for its efficiency and broad substrate scope.[4]

The proposed multi-step synthesis begins with commercially available 2,3-dimethylphenol and proceeds through nitration, oxidation, and reduction to form the key precursor, which is then cyclized to yield the final product.

Diagram of Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of 6-hydroxy-7-methylisoindolin-1-one.

Detailed Experimental Protocol: Synthesis

Step 1: Nitration of 2,3-Dimethylphenol

-

Cool a solution of 2,3-dimethylphenol (1.0 eq) in concentrated sulfuric acid to 0°C.

-

Add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature below 5°C.

-

Stir for 2 hours at 0°C, then allow to warm to room temperature.

-

Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 2,3-dimethyl-4-nitrophenol.

Causality: The ortho- and para-directing effects of the hydroxyl and methyl groups favor nitration at the C4 position. Using a low temperature controls the reaction rate and minimizes side product formation.

Step 2: Oxidation to 3-Hydroxy-4-methyl-2-nitrobenzoic acid

-

Dissolve 2,3-dimethyl-4-nitrophenol (1.0 eq) in an aqueous solution of sodium hydroxide.

-

Heat the solution to 80°C and add potassium permanganate (KMnO₄, 3.0 eq) portion-wise over 2 hours.

-

Maintain the temperature for an additional 4 hours until the purple color disappears.

-

Cool the mixture, filter off the manganese dioxide, and acidify the filtrate with concentrated HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield the benzoic acid derivative.

Causality: The benzylic methyl group is selectively oxidized to a carboxylic acid under strong basic conditions with KMnO₄. The adjacent hydroxyl group remains protected as a phenoxide.

Step 3: Reduction of the Nitro Group

-

Dissolve the nitrobenzoic acid (1.0 eq) in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 2-amino-3-hydroxy-4-methylbenzoic acid.

Causality: Catalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to an amine without affecting the carboxylic acid or phenol.

Step 4: Amidation and Reductive Cyclization

-

Suspend the aminobenzoic acid (1.0 eq) in dichloromethane with a catalytic amount of DMF.

-

Add oxalyl chloride (1.2 eq) dropwise at 0°C and then stir at room temperature for 2 hours to form the acid chloride.

-

Cool to 0°C and bubble ammonia gas through the solution (or add aqueous ammonium hydroxide) to form the primary amide.

-

After workup, dissolve the resulting 2-aminobenzamide derivative in a suitable solvent like acetic acid.

-

Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise and heat to facilitate the reductive amination and intramolecular cyclization to the final isoindolinone product.[4]

Causality: This sequence first converts the carboxylic acid to a more reactive intermediate (amide) and then utilizes a reducing agent to form the lactam ring in a one-pot transformation.

Protocol: Purification

-

Concentrate the crude reaction mixture from Step 4.

-

Purify the residue by flash column chromatography on silica gel.

-

Use a gradient elution system, starting with 50% ethyl acetate in hexanes and gradually increasing the polarity to 100% ethyl acetate.

-

Combine fractions containing the pure product (as determined by TLC analysis) and concentrate under reduced pressure to yield 6-hydroxy-7-methylisoindolin-1-one as a solid.

Structural Analysis and Quality Control

A rigorous, self-validating workflow is essential to confirm the identity and purity of the synthesized compound. This involves a combination of chromatographic and spectroscopic techniques.

Diagram of Quality Control Workflow

Caption: Standard workflow for the purification and analytical validation.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the final compound.

-

Protocol:

-

Prepare a 1 mg/mL solution of the compound in methanol.

-

Inject 5 µL onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Elute with a gradient of acetonitrile in water (both with 0.1% formic acid) over 20 minutes.

-

Monitor at 254 nm.

-

-

Expected Result: A single major peak with an area >95% indicates high purity.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Purpose: To confirm the molecular weight of the compound.[5]

-

Protocol: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Expected Result: In positive ion mode, an observed mass of 164.18 [M+H]⁺ would correspond to the calculated exact mass of the protonated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR signals (in DMSO-d₆):

-

A singlet for the phenolic -OH proton.

-

A singlet for the amide N-H proton.

-

Two aromatic protons on the benzene ring (appearing as doublets).

-

A singlet for the benzylic -CH₂- group.

-

A singlet for the methyl (-CH₃) group.

-

-

Expected ¹³C NMR signals: Nine distinct signals corresponding to the nine carbon atoms in the structure, including a carbonyl (C=O) signal around 170 ppm.

Potential Biological Applications and Future Research

The isoindolinone scaffold is a known pharmacophore that interacts with a variety of biological targets. Derivatives have shown promise as inhibitors of enzymes crucial in cancer and inflammation, such as poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).

Hypothesized Mechanism of Action: HDAC Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes. Inhibition of HDACs can restore normal gene expression and induce apoptosis in cancer cells. Many known HDAC inhibitors feature a zinc-binding group, a linker, and a capping group. The 6-hydroxy-7-methylisoindolin-1-one structure could potentially act as a novel scaffold in this context.

Caption: Hypothesized role of an isoindolinone inhibitor on HDAC activity in cancer.

Protocol: In Vitro HDAC1 Inhibition Assay

This protocol describes a general fluorescence-based assay to screen the compound for inhibitory activity against human HDAC1.

-

Reagents: Recombinant human HDAC1 enzyme, a fluorogenic HDAC1 substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA, positive control inhibitor), and assay buffer.

-

Preparation: Prepare a serial dilution of 6-hydroxy-7-methylisoindolin-1-one in DMSO, then dilute further in assay buffer.

-

Enzyme Reaction:

-

In a 96-well plate, add assay buffer, the diluted compound (or DMSO for negative control, TSA for positive control), and the HDAC1 enzyme.

-

Incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

-

Development:

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore (AMC).

-

-

Detection: Measure the fluorescence intensity using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by plotting inhibition versus compound concentration.

Conclusion

6-hydroxy-7-methylisoindolin-1-one is a research compound built upon the pharmacologically significant isoindolinone scaffold. While specific biological data is not yet available, this guide provides a comprehensive framework for its synthesis and characterization based on established chemical principles. The proposed protocols for synthesis, purification, and quality control offer a clear path for researchers to produce and validate this molecule. Furthermore, its structural features suggest that it is a worthwhile candidate for screening in drug discovery programs, particularly in oncology and inflammatory diseases. The methodologies outlined herein are designed to empower further investigation into the therapeutic potential of this and related novel chemical entities.

References

-

Grigoreva, T. A., et al. (2018). 1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone L-valinates. ResearchGate. [Link]

-

ResearchGate. Synthesis of 3‐hydroxyisoindolinones (6 a–h). [Link]

-

Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

-

Kowalski, K., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. National Institutes of Health. [Link]

-

Topolovčan, N., & Mlinarić, M. (2021). Synthesis and stereoselective catalytic transformations of 3-hydroxyisoindolinones. Organic & Biomolecular Chemistry. [Link]

-

American Elements. 6-Hydroxy-2-methylisoindolin-1-one. [Link]

-

Rinkel, J., et al. (2024). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. National Institutes of Health. [Link]

-

Chuang, S.-C., et al. (2021). Intramolecular Formal [4 + 2] Cycloadditions: Synthesis of Spiro Isoindolinone Derivatives and Related Molecules. ACS Publications. [Link]

-

Çelik, F., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]

-

Hsu, F.-L., et al. (2020). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. MDPI. [Link]

-

Yan, C., et al. (2020). Synthesis of Four Pseudo‐Resonance Structures of 3‐Substituted Isoindolin‐1‐ones and Study of Their NMR Spectra. ResearchGate. [Link]

Sources

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. 1033809-93-6|7-Hydroxy-2-methylisoindolin-1-one|BLD Pharm [bldpharm.com]

- 4. Isoindolinone synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Structural Anatomy of 6-Hydroxy-7-Methylisoindolin-1-one: A Technical Guide

This guide outlines the structural elucidation of 6-hydroxy-7-methylisoindolin-1-one , a specific regioisomer of the isoindolinone scaffold. This core is frequently encountered as a fragment in complex natural products (e.g., Stachybotrys metabolites) and as a privileged scaffold in kinase inhibitor design.

The following technical analysis assumes the compound has been isolated (e.g., from fungal fermentation or synthetic reduction) and requires rigorous structural proof to distinguish it from its isomers (e.g., 5-hydroxy-4-methylisoindolin-1-one).

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

-

Compound: 6-hydroxy-7-methylisoindolin-1-one[1]

-

Formula: C

H -

Exact Mass: 163.0633

-

Significance: The isoindolin-1-one (phthalimidine) core is a bicyclic system consisting of a benzene ring fused to a

-lactam.[2] The 6-hydroxy-7-methyl substitution pattern is chemically significant because the methyl group at position 7 imposes steric strain near the carbonyl bridgehead (C7a), often influencing the atropisomerism of N-substituted derivatives. -

Elucidation Challenge: The primary challenge is distinguishing this specific regioisomer from others (e.g., 4-methyl-5-hydroxy) where the aromatic substitution pattern (ortho-coupled protons) appears identical in 1D NMR.

Analytical Strategy: The "Triad" Workflow

To ensure scientific integrity, we employ a self-validating triad of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance.

Phase 1: Establishing the Formula

-

HRMS (ESI+): Expect an [M+H]

peak at m/z 164.0706. -

Fragmentation: In MS/MS, look for the loss of H

O (18 Da) typical of phenols, and CO (28 Da) typical of lactams.

Phase 2: Functional Group Fingerprinting (FT-IR)

-

Amide I Band: Strong absorption at 1660–1690 cm

(Lactam C=O). Lower frequency than typical phthalimides due to the single carbonyl. -

Hydroxyl/Amine: Broad band at 3200–3400 cm

(overlapping Phenolic O-H and Lactam N-H).

Phase 3: NMR Architecture (The Core Protocol)

This is the definitive step. The molecule is dissolved in DMSO-d

1D NMR Assignments (Predicted/Literature-Grounded)

| Atom Position | Type | Multiplicity | Key Features | ||

| 1 | C=O | - | - | 169.5 | Amide Carbonyl |

| 2 | NH | 8.45 | br s | - | Exchangeable |

| 3 | CH | 4.25 | s | 45.2 | Benzylic Methylene |

| 3a | C (quat) | - | - | 142.0 | Bridgehead |

| 4 | CH | 7.20 | d ( | 118.5 | Peri to C3 |

| 5 | CH | 6.95 | d ( | 116.0 | Ortho to OH |

| 6 | C-OH | - | - | 156.5 | Phenolic Carbon |

| 6-OH | OH | 9.80 | s | - | Phenolic Proton |

| 7 | C-Me | - | - | 122.0 | Shielded by OH |

| 7-Me | CH | 2.15 | s | 12.5 | Aromatic Methyl |

| 7a | C (quat) | - | - | 130.5 | Bridgehead |

Note on Causality: The protons at H4 and H5 appear as an AB system (doublets) with an ortho coupling constant (~8.0 Hz). This confirms the two aromatic protons are adjacent. However, 1D NMR cannot determine where this AB system sits relative to the lactam ring.

Deep Dive: Solving the Regioisomerism (2D NMR)

To prove the structure is 6-hydroxy-7-methyl and not 5-hydroxy-4-methyl , we rely on specific spatial (NOESY) and through-bond (HMBC) correlations.

The Logic of Elucidation

-

The "Anchor" Point (H-3): The methylene protons at position 3 are distinct (singlet at ~4.25 ppm). They are spatially fixed next to the benzene ring at position 4.

-

The "Peri" Effect (NOESY):

-

Scenario A (Correct Structure): If H is at position 4, a strong NOE will be observed between H-3 (methylene) and H-4 (aromatic) .

-

Scenario B (Incorrect Isomer): If Methyl is at position 4, a strong NOE would be seen between H-3 and the Methyl group .

-

-

The "Bridgehead" Link (HMBC):

-

The Methyl group at position 7 will show a strong HMBC correlation to the quaternary bridgehead carbon C7a .

-

Crucially, C7a also correlates to the carbonyl C1 . This links the methyl group to the "carbonyl side" of the molecule.

-

Visualization: The Correlation Map

The following diagram illustrates the critical HMBC (solid) and NOESY (dashed) correlations required to confirm the structure.

Caption: Connectivity map distinguishing the 7-methyl isomer. The H3-H4 NOE confirms the unsubstituted 4-position.

Experimental Protocols

Protocol A: Isolation/Purification (Generic)

If isolating from a reaction mixture (e.g., reduction of a phthalimide):

-

Quench: Neutralize reaction mixture to pH 7.

-

Extraction: Extract with Ethyl Acetate (

). The phenolic OH makes the compound slightly acidic; avoid high pH aqueous washes to prevent deprotonation and loss to the aqueous phase. -

Chromatography: Use a Silica Gel column.[3]

-

Mobile Phase: Dichloromethane:Methanol (95:5).[4] The polarity of the lactam and phenol requires methanol.

-

TLC Visualization: UV (254 nm) and Ferric Chloride (FeCl

) stain (turns violet due to phenolic OH).

-

Protocol B: NMR Sample Preparation

-

Mass: Weigh 5–10 mg of the dried solid.

-

Solvent: Add 0.6 mL DMSO-d

(99.9% D).-

Why DMSO? Chloroform-d often causes broadening of the Amide NH and Phenolic OH signals due to exchange. DMSO "locks" these protons via hydrogen bonding, allowing observation of their couplings.

-

-

Acquisition:

-

Run standard

H (16 scans). -

Run

H- -

Run

H-

-

References

-

Isoindolinone Scaffold Review

- NMR of Heterocycles (General Reference): Title: Spectroscopic Methods in Organic Chemistry (7th Edition). Context: Standard reference for chemical shifts of fused lactams and phenols.

-

Related Natural Products (Stachybotrys)

-

Chemical Entity Verification

Sources

- 1. parchem.com [parchem.com]

- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents [patents.google.com]

- 4. CN110330500B - Stereoselective synthesis method of 6 beta-hydroxy-7, 8-dihydro-morphine derivative - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-hydroxy-7-methylisoindolin-1-one: Synthesis, Characterization, and Biological Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 6-hydroxy-7-methylisoindolin-1-one, a molecule belonging to the versatile class of isoindolinones. While specific experimental data for this particular compound is limited in publicly available literature, this document will establish its foundational physicochemical properties and, by drawing on the rich chemistry of the isoindolinone scaffold, will detail established synthetic routes, robust characterization methodologies, and the broad spectrum of biological activities associated with this important class of heterocyclic compounds. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel isoindolinone derivatives for drug discovery and development.

Core Molecular Attributes of 6-hydroxy-7-methylisoindolin-1-one

The fundamental properties of 6-hydroxy-7-methylisoindolin-1-one provide the basis for its scientific exploration. Its molecular formula is C₉H₉NO₂, and it has a molecular weight of 163.17 g/mol .[1] The chemical structure is characterized by a fused bicyclic system comprising a benzene ring and a five-membered lactam ring, substituted with a hydroxyl and a methyl group on the aromatic portion.

Below is a table summarizing key computed physicochemical properties for the isomeric compound 7-(hydroxymethyl)isoindolin-1-one, which are expected to be similar for 6-hydroxy-7-methylisoindolin-1-one due to their identical molecular formula.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | PubChem[1] |

| Molecular Weight | 163.17 g/mol | PubChem[1] |

| XLogP3 | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 163.063329 g/mol | PubChem[1] |

| Topological Polar Surface Area | 49.3 Ų | PubChem[1] |

These in silico predictions suggest that 6-hydroxy-7-methylisoindolin-1-one is a relatively polar molecule with the potential for good solubility in polar solvents and an ability to participate in hydrogen bonding, which is a critical consideration for biological interactions.

Caption: Chemical structure of 6-hydroxy-7-methylisoindolin-1-one.

Synthetic Strategies for the Isoindolinone Core

The synthesis of the isoindolinone scaffold is a well-established area of organic chemistry, with numerous methods available to construct this privileged heterocyclic system.[2] These approaches offer flexibility in introducing a variety of substituents, allowing for the generation of diverse chemical libraries for biological screening.

Reductive C-N Coupling and Intramolecular Amidation

A highly efficient method for the synthesis of N-substituted isoindolinones involves the reductive C-N coupling and subsequent intramolecular amidation of 2-carboxybenzaldehyde with primary amines.[3] This reaction can be catalyzed by platinum nanowires under a hydrogen atmosphere, providing excellent yields.[3]

Caption: General workflow for the synthesis of N-substituted isoindolinones.

Experimental Protocol: General Procedure for Reductive Amination and Cyclization

-

To a solution of 2-carboxybenzaldehyde (1.0 mmol) and a primary amine (1.1 mmol) in a suitable solvent (e.g., ethanol), add the platinum nanowire catalyst.

-

Pressurize the reaction vessel with hydrogen gas (1 bar).

-

Stir the reaction mixture at room temperature for the appropriate time until completion (monitored by TLC or LC-MS).

-

Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted isoindolinone.

Synthesis from 2-Benzoylbenzoic Acid Derivatives

Another versatile approach utilizes 2-benzoylbenzoic acid derivatives as starting materials. A one-pot synthesis of novel 3-hydroxyisoindolinones has been reported, proceeding via an intramolecular cyclization in the presence of chlorosulfonyl isocyanate (CSI).[4][5] This metal-free method is advantageous for its mild reaction conditions and good yields.[4][5]

Experimental Protocol: One-Pot Synthesis of 3-Hydroxyisoindolinones [4]

-

To a solution of a 2-benzoylbenzoic acid derivative (1.0 eq) in dichloromethane, add a catalytic amount of trifluoroacetic acid.

-

Add chlorosulfonyl isocyanate (1.1 eq) and stir the mixture at room temperature for 2 hours.

-

Subsequently, add the corresponding alcohol (ROH) and continue stirring for another hour.

-

Remove the volatile components under reduced pressure.

-

Purify the resulting residue by thin-layer chromatography to yield the pure 3-hydroxyisoindolinone product.[4]

Physicochemical Characterization of Isoindolinones

The unambiguous identification and characterization of synthesized isoindolinone derivatives are paramount. A combination of spectroscopic techniques is typically employed to elucidate their chemical structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide detailed structural information.[6] For 6-hydroxy-7-methylisoindolin-1-one, one would expect to see characteristic signals for the aromatic protons, the methylene protons of the lactam ring, the methyl protons, and the hydroxyl proton.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For isoindolinones, a strong absorption band corresponding to the carbonyl group (C=O) of the lactam is typically observed in the region of 1699–1779 cm⁻¹.[6] The presence of a hydroxyl group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.[4]

Biological Activities and Therapeutic Potential of the Isoindolinone Scaffold

The isoindolinone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets.[2] Consequently, isoindolinone derivatives have been reported to exhibit a wide range of biological activities, making them attractive candidates for drug development.

-

Anticancer Activity: A significant number of isoindolinone derivatives have been investigated for their potential as anticancer agents.[7] For instance, certain substituted isoindolinones have demonstrated cytotoxicity against various cancer cell lines.[7][8]

-

Antimicrobial Properties: The isoindolinone scaffold has also been explored for its antimicrobial potential. Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4] The mechanism of action is hypothesized to involve increasing the permeability of the microbial cell membrane.[4]

-

Enzyme Inhibition: Isoindolinone derivatives have been designed as inhibitors of various enzymes. For example, they have shown potent inhibitory activity against carbonic anhydrases, which are involved in numerous physiological processes.[4]

The diverse biological profile of the isoindolinone scaffold suggests that 6-hydroxy-7-methylisoindolin-1-one could also possess interesting pharmacological properties. Further research into its synthesis and biological evaluation is warranted to explore its potential as a novel therapeutic agent.

Future Directions

The synthesis and biological evaluation of 6-hydroxy-7-methylisoindolin-1-one and its derivatives represent a promising avenue for future research. Key areas of investigation should include:

-

Development of a specific and efficient synthesis for 6-hydroxy-7-methylisoindolin-1-one to enable further studies.

-

Comprehensive spectroscopic characterization to confirm its structure and provide reference data for future work.

-

Screening for a wide range of biological activities , including anticancer, antimicrobial, and enzyme inhibitory effects, to identify its therapeutic potential.

-

Structure-activity relationship (SAR) studies to optimize the biological activity of the lead compound through chemical modifications.

This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of 6-hydroxy-7-methylisoindolin-1-one and the broader class of isoindolinone compounds, with the ultimate goal of developing novel and effective therapeutic agents.

References

-

Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). Platinum Nanowires as a Catalyst for the Reductive C-N Coupling and Intramolecular Amidation of 2-Carboxybenzaldehyde with Amines. Organic Letters, 14(7), 1876–1879. [Link]

-

Atmaca, U., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, 37(5), e23317. [Link]

-

Kumar, A., et al. (2022). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega, 7(30), 26367–26377. [Link]

-

Nagy, V., & Kónya, V. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ChemistryOpen, 9(11), 1106-1127. [Link]

-

Reddy, B. V. S., et al. (2015). Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution: Application to the Total Synthesis of Impatien A. The Journal of Organic Chemistry, 80(24), 12486–12493. [Link]

-

Samandram, R., et al. (2023). Recent Synthetic Advancements of C(3)‐Substituted Isoindolinones. ChemistrySelect, 8(28), e202301549. [Link]

-

Akgün, H., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Molecules, 27(19), 6524. [Link]

-

Al-Hourani, B. J., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26431–26440. [Link]

-

Szałek, A., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 27(15), 4930. [Link]

-

Jayaraj, P., et al. (2023). Photoredox‐catalyzed synthesis of substituted isoindolinones. Asian Journal of Organic Chemistry, 12(7), e202300222. [Link]

-

Dziedziak, A., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8345. [Link]

-

Li, Y., et al. (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1284-1290. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53408495, 7-(Hydroxymethyl)isoindolin-1-one. Retrieved from [Link]

Sources

- 1. 7-(Hydroxymethyl)isoindolin-1-one | C9H9NO2 | CID 53408495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoindolinone synthesis [organic-chemistry.org]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Predictive Pharmacological Profiling of 6-Hydroxy-7-Methylisoindolin-1-One

Executive Summary: The Isoindolinone Advantage

The compound 6-hydroxy-7-methylisoindolin-1-one represents a highly specialized functionalized scaffold within the isoindolin-1-one (phthalimidine) class. Unlike generic isoindolinones, the specific substitution pattern—a hydroxyl group at position 6 and a methyl group at position 7—creates a unique electronic and steric profile. This configuration mimics the pharmacophoric features of several high-value bioactive natural products (e.g., Stachybotrys derivatives) and synthetic immunomodulatory drugs (IMiDs).

This guide provides a rigorous, predictive technical analysis of its biological activity, grounding theoretical pharmacodynamics in established Structure-Activity Relationship (SAR) data of the isoindolinone privileged structure.

Key Predicted Activities:

-

Primary: Immunomodulation via TNF-α suppression (Thalidomide-analog mechanism).

-

Secondary: MDM2-p53 interaction inhibition (Antitumor).[1]

-

Tertiary: Antioxidant neuroprotection (Phenolic radical scavenging).

Chemical Identity & Structural Pharmacophore

To understand the biological behavior, we must first dissect the molecular architecture. The 6-hydroxy-7-methylisoindolin-1-one core acts as a rigid bicyclic template.

Structural Analysis Table

| Feature | Chemical Property | Biological Implication |

| Core Scaffold | Isoindolin-1-one (Phthalimidine) | Mimics the adenosine ring of ATP (Kinase affinity); structural bioisostere of quinazolinones. |

| 6-Hydroxyl (-OH) | H-Bond Donor/Acceptor | Critical for water-mediated bridging in protein active sites; increases solubility compared to unsubstituted analogs. |

| 7-Methyl (-CH₃) | Steric Bulk / Lipophilicity | Restricts rotation of adjacent groups; enhances hydrophobic interaction with "gatekeeper" residues in enzyme pockets.[1] |

| Lactam (NH-CO) | Polar Head Group | Essential for H-bonding with backbone residues (e.g., hinge region of kinases). |

In Silico Physicochemical Profile (Lipinski Compliance)

-

Molecular Weight: ~163.17 g/mol (Fragment-like, high Ligand Efficiency).

-

cLogP: ~1.2 (Optimal for oral bioavailability and BBB penetration).

-

TPSA: ~49 Ų (High permeability).

-

Rule of 5 Status: Fully Compliant (0 violations).

Predicted Pharmacodynamics & Mechanism of Action

Based on the SAR of the isoindolin-1-one class, the 6-hydroxy-7-methyl variant is predicted to exhibit activity through three distinct mechanisms.

Mechanism A: Immunomodulation (TNF-α Inhibition)

The isoindolin-1-one core is the structural foundation of lenalidomide and pomalidomide . While those drugs possess a glutarimide ring, the phthalimidine core drives the interaction with Cereblon (CRBN) , an E3 ubiquitin ligase substrate receptor.

-

Hypothesis: The 6-OH group mimics the amino/nitro groups found in potent TNF-α inhibitors, potentially acting as a bioisostere that alters the electronic density of the aromatic ring, facilitating π-stacking interactions within the CRBN binding pocket.

-

Outcome: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6).

Mechanism B: MDM2-p53 Inhibition

Isoindolinones are well-documented inhibitors of the MDM2-p53 protein-protein interaction.

-

Binding Mode: The isoindolinone ring mimics the Trp23 residue of p53, inserting into the hydrophobic cleft of MDM2.

-

Role of 7-Methyl: The 7-methyl group provides the necessary hydrophobic bulk to fill the sub-pocket usually occupied by the indole ring of Tryptophan, enhancing affinity.

Mechanism C: Antioxidant & Neuroprotection

The 6-hydroxy substituent introduces a phenolic moiety. Phenols are classic radical scavengers.

-

Pathway: Direct scavenging of Reactive Oxygen Species (ROS) and potential activation of the Nrf2-ARE pathway.

-

Relevance: Neuroprotection in models of oxidative stress (e.g., ischemia-reperfusion injury).

Visualizing the Signaling Cascade

The following diagram illustrates the predicted dual-pathway modulation (Immunomodulation and Antioxidant defense) triggered by this scaffold.

Figure 1: Predicted multi-target signaling network showing immunomodulatory and antiproliferative pathways.

Experimental Validation Protocols

To validate these predictions, the following standardized experimental workflows are recommended. These protocols prioritize reproducibility and specific target engagement.

Protocol A: Synthesis & Purification

Rationale: Accessing high-purity material is the prerequisite for biological testing.

-

Starting Material: 3-Hydroxy-2-methylbenzoic acid methyl ester.

-

Bromination: Benzylic bromination using NBS/AIBN to install the leaving group.

-

Cyclization: Treatment with methanolic ammonia or primary amine to close the lactam ring.

-

Purification: Flash column chromatography (MeOH/DCM gradient).

-

QC: ¹H-NMR (DMSO-d₆) to confirm the 6-OH singlet and 7-Me singlet integration.

Protocol B: In Vitro TNF-α Inhibition Assay (PBMC Model)

Rationale: Validates the immunomodulatory potential likened to thalidomide analogs.

-

Cell Source: Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) via Ficoll-Paque gradient.

-

Incubation: Plate PBMCs (1x10⁶ cells/mL) in RPMI-1640 medium.

-

Treatment: Treat cells with compound (0.1, 1, 10, 50 µM) for 1 hour.

-

Stimulation: Induce inflammation with Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.

-

Readout: Harvest supernatant and quantify TNF-α using ELISA.

-

Control: Use Lenalidomide as a positive control.

Protocol C: DPPH Radical Scavenging Assay

Rationale: Confirms the antioxidant activity of the 6-hydroxyl phenol moiety.

-

Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Reaction: Mix 100 µL of compound solution (various concentrations) with 100 µL DPPH solution.

-

Incubation: Incubate in dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm.

-

Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Structure-Activity Relationship (SAR) Logic

The following Graphviz diagram details the SAR logic used to derive these predictions, highlighting how specific structural modifications affect biological output.

Figure 2: SAR deconstruction of 6-hydroxy-7-methylisoindolin-1-one.

References

-

Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity.[1][2] Fitoterapia.[1] Link[1]

-

Breytenbach, J. C., et al. (2000).[3] Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives.[2][3] Bioorganic & Medicinal Chemistry Letters.[3] Link[3]

-

Bidepharm. (n.d.). 6-Hydroxy-7-methylisoindolin-1-one Product Page (CAS 1138220-70-8).Link

-

Hardcastle, I. R., et al. (2005). Isoindolinone Inhibitors of the MDM2-p53 Interaction.[1] Bioorganic & Medicinal Chemistry Letters.[3] Link

-

Noguchi, T., et al. (2023). Structure–Activity Relationship Studies on 1-Phenylbenzazepines and Isoindolinones.[4][5] MDPI Molecules. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 6-hydroxy-7-methylisoindolin-1-one: A Technical Guide to Target Identification and Validation

Foreword: The Isoindolinone Scaffold - A Privileged Structure in Drug Discovery

The isoindolinone core is a bicyclic heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs.[1] This privileged scaffold serves as a versatile template for the design of molecules that can interact with a diverse range of biological targets, leading to therapeutic applications in oncology, immunology, and neurology.[2][3] The inherent structural features of the isoindolinone ring system, including its planarity, hydrogen bonding capabilities, and potential for diverse substitutions, allow for the fine-tuning of pharmacological activity. Notable examples of drugs containing the isoindoline or a related isoindolin-1,3-dione core include thalidomide and its immunomodulatory analogs (IMiDs), which have revolutionized the treatment of multiple myeloma.[2] The broad spectrum of activities exhibited by isoindolinone derivatives, such as anticancer, anti-inflammatory, and enzymatic inhibitory effects, underscores the immense potential held within this chemical class.[4][5] This guide will delve into the prospective therapeutic targets of a specific, under-explored derivative, 6-hydroxy-7-methylisoindolin-1-one, by extrapolating from the rich pharmacology of the parent scaffold and proposing a structured approach to its biological characterization.

Section 1: Postulated Therapeutic Targets for 6-hydroxy-7-methylisoindolin-1-one

While direct experimental evidence for 6-hydroxy-7-methylisoindolin-1-one is not yet prevalent in the public domain, the extensive body of research on analogous structures provides a strong foundation for hypothesizing its potential molecular targets. The substituents on the benzene ring—a hydroxyl group at position 6 and a methyl group at position 7—will critically influence the molecule's electronic and steric properties, thereby dictating its specific interactions with biological macromolecules.

Anticancer Targets

The isoindolinone scaffold is a well-established pharmacophore in the development of anticancer agents.[4][5] Several derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4] The potential anticancer mechanisms of 6-hydroxy-7-methylisoindolin-1-one could involve modulation of several key cellular pathways.

-

1.1.1. Cereblon (CRBN): The Neo-Substrate Receptor

The most prominent target for thalidomide and its analogs is the E3 ubiquitin ligase complex component, Cereblon (CRBN). By binding to CRBN, these molecules induce the recruitment of neo-substrate proteins to the E3 ligase complex, leading to their ubiquitination and subsequent proteasomal degradation. This mechanism is central to their efficacy in multiple myeloma. Given the structural similarity, it is plausible that 6-hydroxy-7-methylisoindolin-1-one could also function as a "molecular glue," modulating the activity of an E3 ligase complex. The specific neo-substrates targeted would be dependent on the unique chemical features of this derivative.

-

1.1.2. Kinase Inhibition

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. While not the primary mechanism for all isoindolinones, kinase inhibition is a potential avenue of investigation. The planarity of the isoindolinone ring can facilitate its insertion into the ATP-binding pocket of various kinases.

-

1.1.3. Inhibition of Angiogenesis

Antiangiogenic activity has been reported for some isoindolinone derivatives.[4] This effect is often mediated through the inhibition of pathways involving vascular endothelial growth factor (VEGF) or other pro-angiogenic factors.

-

1.1.4. PARP-1 and Histone Deacetylase (HDAC) Inhibition

The isoindolinone core has been incorporated into molecules designed to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1) and histone deacetylases (HDACs), both of which are validated targets in oncology.[4]

Carbonic Anhydrase Inhibition

Recent studies have highlighted the potential of isoindolinone derivatives as inhibitors of carbonic anhydrases (CAs).[6] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. The sulfonamide group is a classic zinc-binding pharmacophore for CA inhibitors; however, other chemical moieties can also coordinate with the active site zinc ion. The specific substitution pattern of 6-hydroxy-7-methylisoindolin-1-one may allow it to interact with the active site of specific CA isoforms.

Anti-inflammatory and Immunomodulatory Targets

The immunomodulatory properties of thalidomide and its analogs are well-documented. Beyond CRBN, isoindolinone-containing molecules have been shown to modulate the production of cytokines such as tumor necrosis factor-alpha (TNF-α).[4] This suggests that 6-hydroxy-7-methylisoindolin-1-one could have applications in inflammatory and autoimmune diseases.

-

1.3.1. Cyclooxygenase-2 (COX-2) Inhibition

Some isoindole derivatives have been reported to inhibit COX-2, a key enzyme in the inflammatory cascade.[5] The anti-inflammatory effects of such compounds would be mediated by a reduction in prostaglandin synthesis.

Section 2: Experimental Workflows for Target Identification and Validation

A systematic and multi-pronged approach is essential to elucidate the mechanism of action of 6-hydroxy-7-methylisoindolin-1-one. The following experimental workflows provide a comprehensive strategy for target identification and validation.

Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to identify the primary biological effects of the compound.

Protocol 1: Cell Viability and Proliferation Assays

-

Cell Line Selection: Choose a diverse panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, hematological malignancies). Also include non-cancerous cell lines to assess selectivity.

-

Treatment: Plate cells and treat with a range of concentrations of 6-hydroxy-7-methylisoindolin-1-one (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.

-

Viability Assessment: Utilize colorimetric assays such as MTT or resazurin, or luminescence-based assays like CellTiter-Glo®, to determine cell viability.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to identify sensitive and resistant lines.

Table 1: Hypothetical Cell Viability Data for 6-hydroxy-7-methylisoindolin-1-one

| Cell Line | Tumor Type | IC50 (µM) after 72h |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 12.8 |

| HCT116 | Colon Cancer | 8.1 |

| MM.1S | Multiple Myeloma | 1.5 |

| HEK293 | Normal Kidney | > 100 |

Target Deconvolution Strategies

Once a biological effect is confirmed, the next crucial step is to identify the direct molecular target(s).

Protocol 2: Affinity-Based Proteomics

-

Probe Synthesis: Synthesize an affinity probe by attaching a linker and a reactive group (e.g., a photo-activatable group) or an affinity tag (e.g., biotin) to 6-hydroxy-7-methylisoindolin-1-one, ensuring the modification does not abrogate its biological activity.

-

Cell Lysate Incubation: Incubate the affinity probe with cell lysate from a sensitive cell line.

-

Target Capture: For photo-affinity probes, irradiate with UV light to covalently link the probe to its target(s). For biotinylated probes, capture the probe-protein complexes using streptavidin beads.

-

Protein Identification: Elute the captured proteins, separate them by SDS-PAGE, and identify the proteins by mass spectrometry (LC-MS/MS).

-

Validation: Validate the identified targets using techniques such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm direct binding.

Diagram 1: Affinity-Based Target Identification Workflow

Caption: Workflow for identifying protein targets using an affinity probe.

Pathway Analysis and Mechanistic Studies

Following target identification, it is essential to understand how the compound-target interaction leads to the observed phenotype.

Protocol 3: Signaling Pathway Analysis

-

Treatment of Cells: Treat sensitive cells with 6-hydroxy-7-methylisoindolin-1-one at its IC50 concentration for various time points.

-

Protein Extraction and Western Blotting: Prepare cell lysates and perform Western blotting to analyze the phosphorylation status and expression levels of key proteins in suspected signaling pathways (e.g., apoptosis pathways: Caspase-3, PARP cleavage; cell cycle pathways: cyclins, CDKs).

-

RNA Sequencing: Perform RNA sequencing (RNA-seq) on treated and untreated cells to identify global changes in gene expression, providing unbiased insights into the affected pathways.

Diagram 2: Hypothetical Signaling Pathway Modulated by 6-hydroxy-7-methylisoindolin-1-one

Caption: A potential signaling pathway initiated by the compound.

Section 3: Concluding Remarks and Future Directions

The isoindolinone scaffold represents a fertile ground for the discovery of novel therapeutics. While the specific biological activities of 6-hydroxy-7-methylisoindolin-1-one remain to be fully elucidated, the extensive research on related compounds provides a clear roadmap for investigation. The proposed workflows, from initial phenotypic screening to in-depth mechanistic studies, offer a robust framework for uncovering its therapeutic potential. Future research should focus on a systematic evaluation of this compound against the panel of hypothesized targets, with a particular emphasis on its potential as an anticancer agent or a modulator of inflammatory responses. The insights gained will not only define the therapeutic utility of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within the broader class of isoindolinone derivatives.

References

-

Journal of Chemical and Pharmaceutical Research. Design, synthesis and biological evaluation of the novel isoindolinone derivatives. [Link]

-

National Institutes of Health. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

-

Bentham Science Publishers. Isoindole Derivatives: Propitious Anticancer Structural Motifs. [Link]

-

MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

-

Pharmaffiliates. The Role of Isoindoline in Pharmaceutical Drug Development. [Link]

-

Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. jocpr.com [jocpr.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to the Preliminary In-Vitro Screening of 6-hydroxy-7-methylisoindolin-1-one and its Analogs

This guide provides a comprehensive framework for the initial in-vitro evaluation of 6-hydroxy-7-methylisoindolin-1-one, a novel isoindolinone derivative. The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and enzymatic inhibitory properties.[1][2][3] Given the nascent stage of investigation for this specific compound, a systematic, multi-tiered screening approach is paramount to efficiently elucidate its biological potential and guide future drug discovery efforts.[4][5][6]

This document is structured to provide not just procedural steps, but the underlying scientific rationale for the proposed screening cascade. It is designed for researchers, scientists, and drug development professionals to establish a robust, self-validating system for the preliminary assessment of novel chemical entities.

Foundational Steps: Compound Characterization and Handling

Prior to initiating any biological assessment, the integrity and purity of the test compound, 6-hydroxy-7-methylisoindolin-1-one, must be rigorously established. This foundational step is critical for the reproducibility and validity of all subsequent in-vitro data.

1.1. Physicochemical Characterization:

A comprehensive understanding of the compound's properties is essential for accurate assay design and interpretation.

| Parameter | Method | Rationale |

| Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | To ensure that the observed biological activity is attributable to the target compound and not impurities. |

| Identity | Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) | To confirm the chemical structure of the synthesized compound. |

| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) | To determine the appropriate solvent for stock solutions and the concentration range for biological assays, avoiding compound precipitation. |

| Stability | HPLC-based stability assessment in assay-relevant buffers and temperatures over time | To ensure the compound remains intact throughout the duration of the in-vitro experiments. |

1.2. Stock Solution Preparation and Management:

-

Primary Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent, typically 100% DMSO. Aliquot into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

-

Working Solutions: Prepare fresh working solutions by diluting the primary stock in the appropriate assay buffer or cell culture medium on the day of the experiment. The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Tier 1 Screening: Assessing General Cytotoxicity

The initial tier of the screening cascade aims to identify the concentration range at which 6-hydroxy-7-methylisoindolin-1-one exhibits cytotoxic effects. This information is crucial for designing subsequent, more specific assays and for preliminary safety profiling.

2.1. Rationale for Cytotoxicity Profiling:

A broad assessment of cytotoxicity across a panel of cell lines provides initial insights into the compound's potential therapeutic window and spectrum of activity. For instance, potent cytotoxicity against cancer cell lines but not against normal cell lines would be a desirable characteristic for an anticancer drug candidate.

2.2. Recommended Assay: Tetrazolium Salt-Based Assays (MTT or XTT)

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable colorimetric methods for assessing cell metabolic activity, which is often used as a proxy for cell viability.[7][8] The reduction of the tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells provides a quantitative measure of cell health.[8][9] The XTT assay is often preferred as it produces a water-soluble formazan, eliminating the need for a solubilization step and simplifying the protocol.

2.3. Experimental Protocol: XTT Cytotoxicity Assay

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.[10]

-

Compound Treatment: Prepare a serial dilution of 6-hydroxy-7-methylisoindolin-1-one in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include appropriate controls: vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT reagent to each well and incubate for a period sufficient to allow for formazan development (typically 2-4 hours).

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 450-500 nm with a reference wavelength of 650 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using a non-linear regression model.

2.4. Data Presentation: Example Cytotoxicity Data

| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |

| A549 (Lung Carcinoma) | 6-hydroxy-7-methylisoindolin-1-one | 48 | 15.2 |

| MCF-7 (Breast Carcinoma) | 6-hydroxy-7-methylisoindolin-1-one | 48 | 28.7 |

| HepG2 (Hepatocellular Carcinoma) | 6-hydroxy-7-methylisoindolin-1-one | 48 | > 100 |

| MRC-5 (Normal Lung Fibroblast) | 6-hydroxy-7-methylisoindolin-1-one | 48 | 85.4 |

Tier 2 Screening: Elucidating Potential Mechanisms of Action

Based on the cytotoxicity profile and the known biological activities of the isoindolinone scaffold, a targeted approach to investigate the potential mechanism of action is warranted. This tier focuses on enzyme inhibition and receptor binding assays.

Enzyme Inhibition Assays

Enzyme assays are fundamental in drug discovery to identify and characterize molecules that modulate the activity of specific enzymes.[11] Given that some isoindolinone derivatives are known to be histone deacetylase (HDAC) inhibitors[1], including an HDAC inhibition assay in the screening cascade is a logical step.

3.1.1. Rationale for HDAC Inhibition Screening:

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.

3.1.2. Experimental Protocol: Fluorogenic HDAC Inhibition Assay

-

Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate, and a developer solution.

-

Compound and Enzyme Incubation: In a 96-well plate, add the assay buffer, a known concentration of the HDAC enzyme, and varying concentrations of 6-hydroxy-7-methylisoindolin-1-one. Include a vehicle control and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells. Incubate at 37°C for a predetermined time.

-

Reaction Termination and Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Receptor Binding Assays

Receptor binding assays are used to measure the affinity of a compound for a specific receptor.[12][13] These assays are crucial for identifying compounds that may act as agonists or antagonists of receptor signaling pathways.

3.2.1. Rationale for Receptor Binding Screening:

Given the diverse biological activities of isoindolinone derivatives, a broad panel of receptor binding assays can help to identify potential molecular targets. A common starting point is to screen against a panel of G-protein coupled receptors (GPCRs) due to their significant role in human physiology and disease.

3.2.2. Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the target receptor.

-

Assay Setup: In a 96-well filter plate, combine the receptor-containing membranes, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of 6-hydroxy-7-methylisoindolin-1-one. Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[14]

-

Filtration and Washing: Separate the bound from the free radioligand by vacuum filtration.[12][14] Wash the filters to remove any unbound radioligand.

-

Scintillation Counting: Add scintillation cocktail to the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the IC₅₀ value, which can then be used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualization of the Screening Cascade and Workflow

A well-defined screening cascade ensures a logical and efficient progression from initial broad-based screening to more focused mechanistic studies.[4][5][6]

Caption: A tiered workflow for the in-vitro screening of novel compounds.

Concluding Remarks and Future Directions

This guide outlines a strategic and technically sound approach for the preliminary in-vitro screening of 6-hydroxy-7-methylisoindolin-1-one. The proposed tiered workflow, beginning with broad cytotoxicity assessment and progressing to more specific mechanistic assays, allows for the efficient allocation of resources and a data-driven approach to hit identification.

The results from this initial screening cascade will be instrumental in:

-

Identifying the most promising biological activities of 6-hydroxy-7-methylisoindolin-1-one.

-

Guiding the synthesis of analogs to establish a preliminary structure-activity relationship (SAR).[5]

-

Prioritizing "hit" compounds for further in-depth mechanistic studies and subsequent lead optimization.

It is imperative that all experiments are conducted with appropriate controls and statistical rigor to ensure the generation of high-quality, reproducible data. This foundational dataset will be the cornerstone for all future development of this and related isoindolinone derivatives.

References

-

6-hydroxy-7-methyl-1(2H)-Isoquinolinon | CAS#:940890-82-4 | Chemsrc. Chemsrc.com. Accessed January 22, 2026. [Link]

-

How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. Accessed January 22, 2026. [Link]

-

7-Hydroxymitragynine - Wikipedia. Wikipedia. Accessed January 22, 2026. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. BellBrook Labs. Accessed January 22, 2026. [Link]

-

Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed. PubMed. Accessed January 22, 2026. [Link]

-

Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed. PubMed. Accessed January 22, 2026. [Link]

-

Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI. MDPI. Accessed January 22, 2026. [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Accessed January 22, 2026. [Link]

-

Principles of early drug discovery - PMC. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]

-

Radioligand Binding Assay | Gifford Bioscience. Gifford Bioscience. Accessed January 22, 2026. [Link]

-

Design, synthesis and biological evaluation of the novel isoindolinone derivatives - JOCPR. Journal of Chemical and Pharmaceutical Research. Accessed January 22, 2026. [Link]

-

How to Develop a Successful in vitro Screening Strategy - International Biopharmaceutical Industry. International Biopharmaceutical Industry. Accessed January 22, 2026. [Link]

-

6-Hydroxy-2-methylisoindolin-1-one | CAS 1344701-44-5 | AMERICAN ELEMENTS ®. American Elements. Accessed January 22, 2026. [Link]

-

In vitro receptor binding assays: General methods and considerations - ResearchGate. ResearchGate. Accessed January 22, 2026. [Link]

-

Special Issue : Enzyme Inhibitors in Drug Discovery and Development - MDPI. MDPI. Accessed January 22, 2026. [Link]

-

Steps in early drug/probe discovery. Translational programs require... | Download Scientific Diagram - ResearchGate. ResearchGate. Accessed January 22, 2026. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. ACS Publications. Accessed January 22, 2026. [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]

-

Examples of biologically active isoindolinone derivatives. - ResearchGate. ResearchGate. Accessed January 22, 2026. [Link]

- CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents.

-

A preliminary study for the development and optimization by experimental design of an in vitro method for prediction of drug buccal absorption - PubMed. PubMed. Accessed January 22, 2026. [Link]

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies | ACS Omega. ACS Publications. Accessed January 22, 2026. [Link]

-

Binding Assays | BMG LABTECH. BMG LABTECH. Accessed January 22, 2026. [Link]

-

In vitro Screening Systems - ResearchGate. ResearchGate. Accessed January 22, 2026. [Link]

-

Enzyme Inhibition in Drug Discovery and Development. ResearchGate. Accessed January 22, 2026. [Link]

-

7-Hydroxymitragynin (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat - FDA. U.S. Food and Drug Administration. Accessed January 22, 2026. [Link]

-

General mechanism of MTT, MTS, and XTT assay. Every year anticancer... - ResearchGate. ResearchGate. Accessed January 22, 2026. [Link]

-

Enzyme Inhibition Studies | BioIVT. BioIVT. Accessed January 22, 2026. [Link]

-

Chemistry and toxicity of 7-hydroxymitragynine (7-OHMG): an updated review on the oxidized derivative of mitragynine - ResearchGate. ResearchGate. Accessed January 22, 2026. [Link]

-

Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride - ResearchGate. ResearchGate. Accessed January 22, 2026. [Link]

-

7-Hydroxymitragynine is an Active Metabolite of Mitragynine and a Key Mediator of its Analgesic Effects. ACS Publications. Accessed January 22, 2026. [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. international-biopharma.com [international-biopharma.com]

- 5. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. international-biopharma.com [international-biopharma.com]

- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

detailed protocol for 6-hydroxy-7-methylisoindolin-1-one synthesis

Detailed Protocol for the Synthesis of 6-Hydroxy-7-methylisoindolin-1-one[1][2]

Abstract This application note details the synthetic protocol for 6-hydroxy-7-methylisoindolin-1-one (CAS: 1138220-70-8), a functionalized isoindolinone scaffold relevant to medicinal chemistry, particularly in the development of immunomodulatory drugs (IMiDs) and kinase inhibitors. The synthesis utilizes a regioselective radical bromination-cyclization strategy starting from a substituted benzoate precursor, ensuring correct substitution patterns at the C6 and C7 positions.

Introduction & Retrosynthetic Analysis

The isoindolin-1-one core is a privileged structure in drug discovery. The specific 6-hydroxy-7-methyl substitution pattern presents a unique synthetic challenge due to the need for precise regiocontrol on the benzene ring.

Retrosynthetic Logic:

-

Disconnection: The lactam ring is formed via cyclization of a 2-(bromomethyl)benzoate derivative with ammonia.

-

Key Intermediate: 6-Methoxy-7-methylisoindolin-1-one (CAS: 1138220-74-2).

-

Starting Material: Methyl 2,6-dimethyl-3-methoxybenzoate.

-

Rationale: Radical bromination of the starting benzoate occurs preferentially at the less sterically hindered C6-methyl group (flanked by H and COOMe) rather than the C2-methyl group (flanked by OMe and COOMe). Cyclization of the resulting 6-bromomethyl intermediate yields the 7-methyl-6-methoxy isomer.

-

Figure 1: Retrosynthetic strategy leveraging steric control for regioselective bromination.

Detailed Experimental Protocol

Step 1: Regioselective Bromination

Objective: Convert Methyl 2,6-dimethyl-3-methoxybenzoate to Methyl 6-(bromomethyl)-3-methoxy-2-methylbenzoate.

-

Reagents:

-

Methyl 2,6-dimethyl-3-methoxybenzoate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Azobisisobutyronitrile (AIBN) (0.1 equiv) or Benzoyl Peroxide (BPO)

-

Carbon Tetrachloride (CCl4) or Chlorobenzene (PhCl) (Solvent)

-

-

Equipment: Round-bottom flask, Reflux condenser, Argon atmosphere.

Procedure:

-

Dissolve Methyl 2,6-dimethyl-3-methoxybenzoate (10 g, 51.5 mmol) in anhydrous CCl4 (100 mL) or PhCl (if avoiding CCl4).

-

Add NBS (9.6 g, 54.0 mmol) and AIBN (0.85 g, 5.15 mmol).

-

Heat the mixture to reflux (77°C for CCl4) under an argon atmosphere.

-

Monitor the reaction by TLC or HPLC. The reaction is typically complete within 4–6 hours. Note: Over-reaction can lead to dibromination; stop when starting material is consumed.

-

Cool the mixture to room temperature and filter off the precipitated succinimide.

-

Concentrate the filtrate under reduced pressure to obtain the crude benzyl bromide oil.

-

Purification: Use flash column chromatography (Hexanes/EtOAc 9:1) if significant impurities are present. Otherwise, proceed directly to cyclization.

Step 2: Cyclization to Isoindolinone Core

Objective: Form the lactam ring to generate 6-methoxy-7-methylisoindolin-1-one.

-

Reagents:

-

Crude Methyl 6-(bromomethyl)-3-methoxy-2-methylbenzoate (from Step 1)

-

Ammonia (7N solution in Methanol) or Ammonium Hydroxide (28% aq)

-

Tetrahydrofuran (THF) (optional co-solvent)

-

-

Safety: Ammonia is toxic and corrosive. Perform in a fume hood.

Procedure:

-

Dissolve the crude bromide residue in THF (50 mL).

-

Add 7N Ammonia in Methanol (50 mL, excess) slowly at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours. A white precipitate (product) may form.

-

Concentrate the solvent under reduced pressure.[5]

-

Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (DCM/MeOH 95:5).

-

Target Yield: ~60-75% over two steps.

-

Characterization (Intermediate): Verify 6-Methoxy-7-methylisoindolin-1-one (CAS 1138220-74-2) by 1H NMR (Look for lactam NH, CH2 singlet, OMe singlet, and aromatic protons).

-

Step 3: Demethylation

Objective: Remove the methyl ether to yield the final target 6-hydroxy-7-methylisoindolin-1-one.

-

Reagents:

-

6-Methoxy-7-methylisoindolin-1-one (1.0 equiv)

-

Boron Tribromide (BBr3) (1.0 M in DCM, 3.0 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

-

Safety: BBr3 reacts violently with water and moisture. Use strict anhydrous conditions.

Procedure:

-

Dissolve 6-Methoxy-7-methylisoindolin-1-one (5.0 g, 28.2 mmol) in anhydrous DCM (100 mL) under nitrogen.

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

Add BBr3 solution (84.6 mL, 84.6 mmol) dropwise via syringe or addition funnel over 30 minutes.

-

Allow the reaction to warm slowly to room temperature and stir for 4–12 hours.

-

Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of Methanol (20 mL) or saturated NaHCO3 solution. Caution: Exothermic gas evolution.

-

Adjust pH to ~7. Extract with EtOAc (or DCM/iPrOH 3:1 if solubility is low).

-

Dry organic layer over MgSO4 and concentrate.

-

Purification: Triturate with cold diethyl ether or recrystallize from Methanol/Water.

Data Summary & Characterization

| Parameter | Specification | Notes |

| Appearance | Off-white to pale beige solid | |

| Molecular Formula | C9H9NO2 | |

| Molecular Weight | 163.17 g/mol | |

| CAS Number | 1138220-70-8 | |

| Solubility | DMSO, MeOH, warm EtOAc | Poor solubility in water/hexane |

| 1H NMR (DMSO-d6) | δ ~9.5 (s, 1H, OH), 8.3 (s, 1H, NH), 7.1 (d, 1H), 6.9 (d, 1H), 4.2 (s, 2H, CH2), 2.1 (s, 3H, CH3) | Predicted shifts |

Workflow Diagram

Figure 2: Step-by-step reaction workflow from benzoate precursor to final hydroxy-isoindolinone.

Troubleshooting & Critical Parameters

-

Regioselectivity of Bromination: The success of this protocol relies on the steric difference between the C2-methyl (flanked by COOMe and OMe) and C6-methyl (flanked by COOMe and H). The C6-methyl is significantly more accessible. If a mixture is observed, lower the temperature or use a more selective brominating agent.

-

Demethylation Efficiency: If BBr3 leads to incomplete conversion, consider using Pyridine Hydrochloride at 180°C (melt), though this is harsher.

-